![molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7](/img/structure/B1289285.png)

4-Bromobenzo[d]thiazol-5-amine

概要

説明

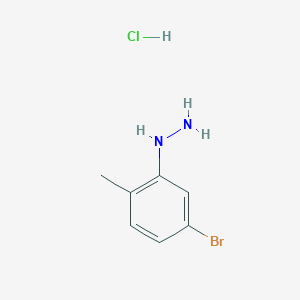

4-Bromobenzo[d]thiazol-5-amine is a compound that has garnered interest in the field of drug discovery and organic synthesis due to its potential as a building block for various chemical reactions and its role in forming non-covalent interactions with other molecules, such as carboxylic acid derivatives. The presence of the bromine atom on the benzothiazole ring makes it a versatile candidate for further chemical modifications .

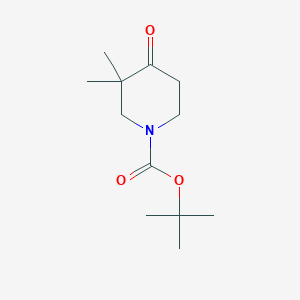

Synthesis Analysis

The synthesis of this compound and related compounds involves the use of synthons that can introduce functional groups into the thiazole ring. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon to prepare thiazoles by reacting with aromatic amines and sodium thiocyanate, which could potentially be applied to the synthesis of this compound . Additionally, the synthesis of related 5-bromo-2,4-dichloro-6-methylpyrimidine followed by treatment with ethanolic ammonia and secondary amines has been reported to yield thiazolo[4,5-d]pyrimidine derivatives .

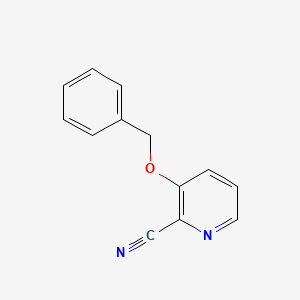

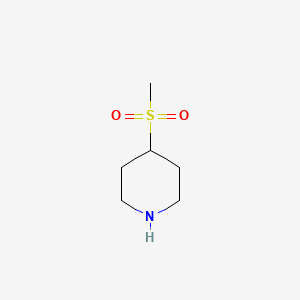

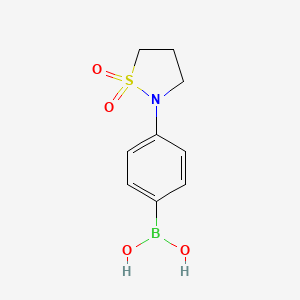

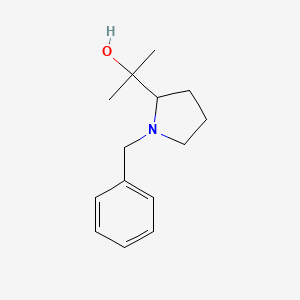

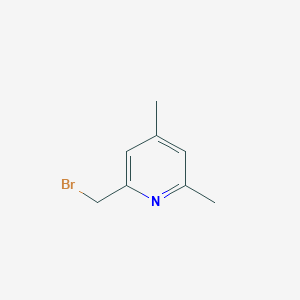

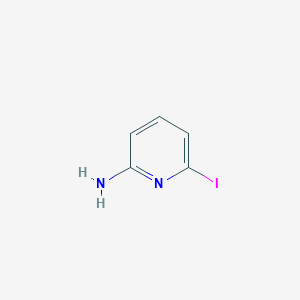

Molecular Structure Analysis

The molecular structure of this compound can be characterized by X-ray diffraction analysis, which provides insights into the arrangement of atoms within the crystal lattice and the geometry of the molecule. The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, revealing hydrogen bonding motifs and planarity in the heterodimers formed with carboxylic acids .

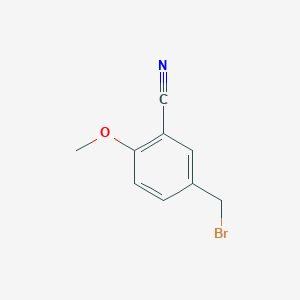

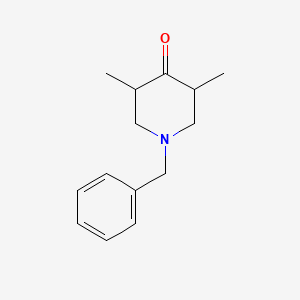

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give substituted derivatives, which suggests that this compound could undergo similar reactions . Furthermore, 2-amino-5-bromo-1,3,4-thiadiazoles have been found to behave as ambident nucleophiles, indicating the potential reactivity of the amino group in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar brominated heterocycles. These compounds typically exhibit strong intermolecular interactions such as hydrogen bonding, which can influence their melting points and solubility. The presence of the bromine atom also affects the electron distribution within the molecule, which can be relevant for its reactivity and interactions with other molecules .

科学的研究の応用

Thiazole Derivatives in Drug Discovery

Thiazole, a core component similar to the structure of 4-Bromobenzo[d]thiazol-5-amine, has been extensively reviewed for its synthesis and diverse biological activities. Thiazole derivatives are renowned for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The adaptability in synthesizing these derivatives allows for a wide range of modifications, offering a fertile ground for novel drug development. The research indicates that thiazole and its derivatives continue to be a focus for new therapeutic agents due to their effective biological activities and synthetic versatility (Leoni et al., 2014; Sharma et al., 2019).

Thiazolidinone as a Key Scaffold

Thiazolidinone, closely related to thiazoles, has been identified as a "magic moiety" due to its presence in compounds displaying a wide array of biological activities. The literature reveals a deep investigation into thiazolidinones, highlighting their critical role in medicinal chemistry as a scaffold for developing new compounds with enhanced pharmacological profiles. These findings suggest the potential of derivatives, such as this compound, to serve as bases for the synthesis of biologically active molecules with diverse therapeutic applications (ArunlalV. et al., 2015).

Advancements in Polymer Science

The research into the use of thiazole derivatives extends beyond pharmacology into polymer science, where organocatalysis involving thiazole-based compounds facilitates precision in macromolecular chemistry. These advancements demonstrate the role of thiazole derivatives in the development of new materials, showcasing their utility in creating innovative polymers with specific properties and applications (Ottou et al., 2016).

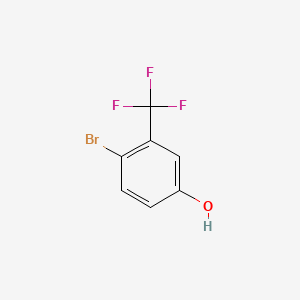

Environmental Considerations of Brominated Compounds

The study of brominated flame retardants, which share a bromine component with this compound, sheds light on the environmental implications of these substances. While offering flame resistance, they also pose risks due to their persistence and potential for bioaccumulation. Research in this area underscores the importance of understanding the environmental fate of brominated compounds and their impact on health and safety (Zuiderveen et al., 2020).

作用機序

Target of Action

4-Bromobenzo[d]thiazol-5-amine, a derivative of the thiazole group, has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , suggesting that they may interact with their targets to inhibit specific cellular processes.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways. For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests that this compound may also affect similar biochemical pathways.

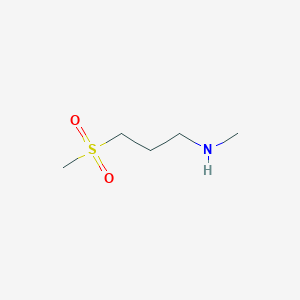

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that this compound may have similar effects.

Safety and Hazards

The safety information for “4-Bromobenzo[d]thiazol-5-amine” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-bromo-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUUMRBJJQXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625792 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-19-7 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 769-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。